molecular formula C7H15B B3187701 1-Bromo-3-ethylpentane CAS No. 1647-24-1

1-Bromo-3-ethylpentane

Cat. No. B3187701
CAS RN: 1647-24-1
M. Wt: 179.1 g/mol
InChI Key: XNRMWPQRKZTIGI-UHFFFAOYSA-N
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Description

1-Bromo-3-ethylpentane is a chemical compound with the molecular formula C7H15Br . It is also known by other names such as 1-Brom-3-ethylpentan (German), 1-Bromo-3-éthylpentane (French), and Pentane, 1-bromo-3-ethyl- . It is a branched saturated hydrocarbon .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-ethylpentane consists of a seven-carbon chain with a bromine atom attached to one of the carbons . The average mass of the molecule is 179.098 Da and the monoisotopic mass is 178.035706 Da .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Highly pure tert-alkyl bromides, including 3-bromo-3-ethylpentane, can be efficiently synthesized by reacting corresponding alcohols with hydrobromic acid, utilizing lithium or calcium halide to enhance yield and purity (Masada & Murotani, 1980).
  • The solvolysis of 1-bromo-3-ethylpentane in various solvents reveals the involvement of nucleophilic solvent participation, providing insights into SN1 reaction mechanisms (Liu, Hou, & Tsao, 2009).

Catalysis and Material Science

  • Zirconium-based metal-organic frameworks (MOFs) functionalized with various groups, including bromo and ethyl, show potential for catalysis, as demonstrated by the oxidation of 3-methylpentane (Huang et al., 2017).

Solvent Effect Quantification

  • Quantitative Structure-Property Relationships (QSPR) studies using tertiary alkyl halides like 1-bromo-3-ethylpentane help in understanding solvent effects on chemical reactivity, crucial for predictive modeling in chemistry (Moreira et al., 2019).

Spectroscopy and Molecular Analysis

  • Infrared and Raman spectral analysis of branched-chain alkyl bromides, including 1-bromo-3-ethylpentane, aids in understanding molecular structure, rotational isomerism, and vibrational properties (Crowder & Jalilian, 1978).

Organic Synthesis and Pharmaceutical Applications

  • In organic synthesis, compounds like 1-bromo-3-ethylpentane are used as intermediates for producing various pharmaceuticals and complex organic molecules (Angelastro et al., 1992).

properties

IUPAC Name

1-bromo-3-ethylpentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Br/c1-3-7(4-2)5-6-8/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRMWPQRKZTIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-ethylpentane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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